3-(2-Methylpropoxy)cyclopent-2-en-1-one
Description
3-(2-Methylpropoxy)cyclopent-2-en-1-one (CAS # 22117-97-1) is a cyclopentenone derivative with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. Its structure features a cyclopent-2-en-1-one core substituted with a 2-methylpropoxy group at the C3 position. Key identifiers include synonyms such as 2-Methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one and a reported supply source for research purposes .
Properties
CAS No. |
5682-74-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2-methylpropoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-11-9-4-3-8(10)5-9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
UTJFUDRUZRBQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentenone derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of 3-(2-Methylpropoxy)cyclopent-2-en-1-one with analogous compounds:
Structural Analogues and Substituent Variations
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Size: The 2-methylpropoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy or methyl. This may influence reactivity in cycloaddition or nucleophilic substitution reactions.
Toxicity and Safety Profiles :
- 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS # 68922-13-4) was identified as a read-across analog for 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one due to structural similarity and sufficient toxicological data . This highlights the importance of alkoxy chain length in modulating toxicity.
Applications :
- Fragrance derivatives like (Z)-3-Methyl-2-(pent-2-enyl)cyclopent-2-en-1-one (cis-Jasmone) demonstrate the role of unsaturated alkyl chains in imparting floral scents .
- Halogenated analogs (e.g., bromophenyl) are prioritized in crystallography studies for understanding packing motifs .
Key Insights:
- Synthetic Challenges : Longer alkoxy chains (e.g., pentyloxy) may require protective group strategies to avoid side reactions.
- Crystallographic Data: Bromophenyl derivatives provide structural benchmarks for computational modeling of cyclopentenones .
Table 3: Toxicity and Bioactivity
Key Insights:
- Alkoxy and alkyl substituents may reduce systemic toxicity compared to halogenated or aromatic derivatives.
- Hydroxy-substituted analogs (e.g., 2-hydroxy derivatives) show promise in natural product isolation and bioactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
